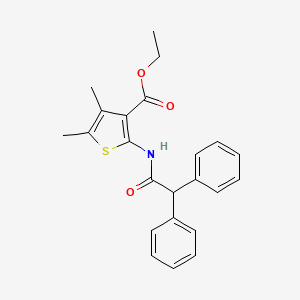

Ethyl 2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the synthesis of doxapram involves the use of LiHMDS with an equimolar amount of sparteine in toluene, resulting in the formation of enantiomerically enriched γ-lactam . This is a useful synthon for the synthesis of doxapram .Applications De Recherche Scientifique

Ethylene in Plant Biology

Research on ethylene, a simple two-carbon atom molecule, and its precursor 1-aminocyclopropane-1-carboxylic acid (ACC), highlights the complex roles these compounds play in plant biology, including their biosynthesis, signaling, and physiological impacts. Ethylene's precursor, ACC, is noted for its multifaceted roles beyond being a mere precursor, including its conjugation derivatives, metabolism by bacteria favoring plant growth, and functioning independently as a signal molecule (B. V. D. Poel & D. Straeten, 2014).

Ethylene Oxide Sterilization

Ethylene oxide (EO) is extensively used for sterilizing medical devices due to its broad application range and effectiveness. Recent progress in EO sterilization technology, including cycle design and validation, highlights its promising field of development, despite its toxicity and challenges in safety management (G. C. Mendes, T. Brandão, & Cristina L. M. Silva, 2007).

Ethylmercury and Thimerosal Toxicity

Ethylmercury, derived from thimerosal, a vaccine preservative, poses potential health risks due to its ability to cross the blood-brain barrier and accumulate in the brain, leading to toxic effects. Despite its widespread use, concerns about its safety and the need for further research on its neurotoxic effects are emphasized (J. Kern et al., 2019).

Ethyl Glucuronide as an Alcohol Marker

Ethyl glucuronide (EtG) in hair serves as a stable marker for detecting and quantifying alcohol consumption over extended periods. This metabolite's presence in hair after complete elimination of alcohol from the body underscores its utility in monitoring alcohol intake and abuse (C. Crunelle et al., 2014).

Propriétés

IUPAC Name |

ethyl 2-[(2,2-diphenylacetyl)amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S/c1-4-27-23(26)19-15(2)16(3)28-22(19)24-21(25)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,20H,4H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXBINFBSVMVKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl({2-[(2-methylpropyl)amino]ethyl})amine](/img/structure/B2966566.png)

![methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2966571.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,4-dimethylbenzamide](/img/structure/B2966577.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide](/img/structure/B2966580.png)

![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-phenyltriazolidin-4-yl)methanone](/img/structure/B2966582.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2966583.png)

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966586.png)

![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2966587.png)